molecular formula C5H3BrO2 B032451 5-Bromo-2-furaldehyde CAS No. 1899-24-7

5-Bromo-2-furaldehyde

Cat. No. B032451
CAS RN: 1899-24-7
M. Wt: 174.98 g/mol
InChI Key: WJTFHWXMITZNHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-furaldehyde and its derivatives is often achieved through palladium-catalyzed cross-coupling reactions. Kim and Rieke (2013) demonstrated facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes using aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde or a new organozinc reagent, highlighting the mild conditions and the unique approach of using organozinc reagents for synthesis. Similarly, Kim and Rieke (2010) developed an efficient synthetic route by palladium(0)-catalyzed cross-coupling reaction of heteroarylzinc and arylzinc reagents with 5-bromo-2-furaldehyde, emphasizing the method's mildness and efficiency (Kim & Rieke, 2010); (Kim & Rieke, 2013).

Molecular Structure Analysis

Investigations into the electronic structure of 5-Bromo-2-furaldehyde and its derivatives offer insights into their chemical behavior. Rajkumar et al. (2020) characterized 5-(hydroxymethyl)-2-furaldehyde, a closely related compound, using high-level quantum chemical calculations, providing detailed insights into its molecular geometry, vibrational properties, electronic properties, and chemical shifts. These findings help understand the structural basis for the reactivity and properties of furan derivatives, including 5-Bromo-2-furaldehyde (Rajkumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 5-Bromo-2-furaldehyde is highlighted in its role in synthesizing various compounds. For instance, Kainulainen and Heiskanen (2016) explored the direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives, demonstrating the synthesis of novel compounds with 5-heteroaryl-2-furaldehyde functionality using a palladium-catalyzed approach. This work exemplifies the compound's versatility in forming functionalized furan derivatives that are pertinent to organic electronics and other applications (Kainulainen & Heiskanen, 2016).

Scientific Research Applications

  • Antisickling Agent : A study found that 5-(hydroxymethyl)-2-furaldehyde, an antisickling agent from Terminalia bellirica, has a molecular structure that aligns well with theoretical findings (Rajkumar et al., 2020).

  • Organic Synthesis : Research by Tarasova and Gol'dfarb (1965) showed that new furan compounds with three substituents can be synthesized from 4,5-dibromo-2-furaldehyde (Tarasova & Gol'dfarb, 1965).

  • Chemical Transformation : Medimagh et al. (2008) presented a novel method for preparing anilines from 5-bromo-2-furaldehyde, resulting in polysubstituted anilines or stable oxabicyclic adducts (Medimagh et al., 2008).

  • Organic Electronics : Kainulainen and Heiskanen (2016) developed a palladium-catalyzed direct coupling method for synthesizing compounds with 5-heteroaryl-2-furaldehyde functionality, useful in organic electronics (Kainulainen & Heiskanen, 2016).

  • Biofuel Production : A study by Carlini et al. (1999) demonstrated the efficient dehydration of substrates to 5-hydroxymethyl-2-furaldehyde using heterogeneous niobium catalysts, suggesting potential in biofuel production (Carlini et al., 1999).

  • Prepolymer and Antiviral Precursor : Casanova, Iborra, and Corma (2010) found that solid acid catalysts, especially Al-MCM-41, can produce 5,5′-oxy(bismethylene)-2-furaldehyde from 5-hydroxymethyl-2-furfural, a promising compound for various applications (Casanova et al., 2010).

  • Organic Chemistry : McClure et al. (2001) developed a method for the regioselective palladium-catalyzed arylation of 2-furaldehyde, producing diverse furan derivatives (McClure et al., 2001).

Safety And Hazards

5-Bromo-2-furaldehyde is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

5-Bromo-2-furaldehyde may be employed for the following syntheses: 5-substituted 2-furaldehydes, anilines through a novel one-pot, two-step amination/Diels-Alder procedure, and other compounds . It is an important chemical derived from biomass and is one of the key derivatives for producing significant nonpetroleum-derived chemicals .

properties

IUPAC Name

5-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTFHWXMITZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344910
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-furaldehyde

CAS RN

1899-24-7
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-furaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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